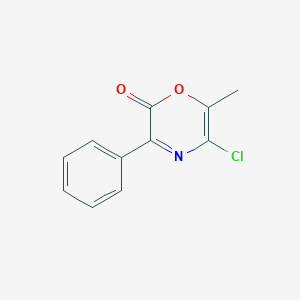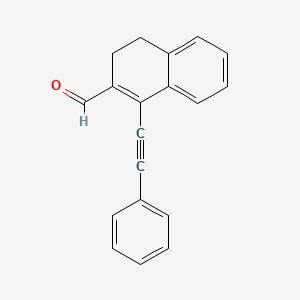
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester is a complex organic compound with the molecular formula C16H12O4. This compound features a benzoic acid core with two propynyloxy groups and a propynyl ester group attached. It is known for its unique structural properties, which include multiple triple bonds and aromatic rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester typically involves the esterification of benzoic acid derivatives with propargyl alcohols. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments helps in achieving high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester involves its interaction with molecular targets through its reactive functional groups. The triple bonds and aromatic rings allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-propynyloxy-: A simpler derivative with only one propynyloxy group.
Benzoic acid, 2,5-dihydroxy-: A compound with hydroxyl groups instead of propynyloxy groups.
Benzoic acid, 2,5-dimethoxy-: A compound with methoxy groups instead of propynyloxy groups.
Uniqueness
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester is unique due to its multiple propynyloxy groups and the presence of a propynyl ester group. These structural features confer distinct chemical reactivity and potential biological activities that are not observed in simpler derivatives .
Propriétés
Numéro CAS |
147167-68-8 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
prop-2-ynyl 2,5-bis(prop-2-ynoxy)benzoate |
InChI |
InChI=1S/C16H12O4/c1-4-9-18-13-7-8-15(19-10-5-2)14(12-13)16(17)20-11-6-3/h1-3,7-8,12H,9-11H2 |
Clé InChI |
VVFQOGXYQODZGE-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC(=C(C=C1)OCC#C)C(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)


![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)


![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)


